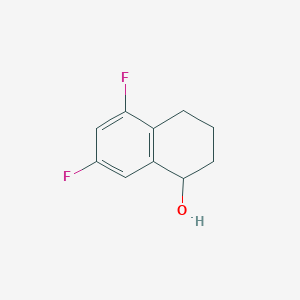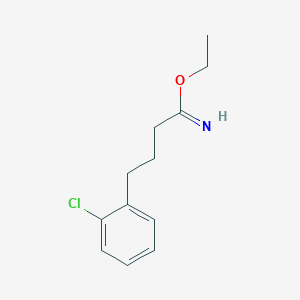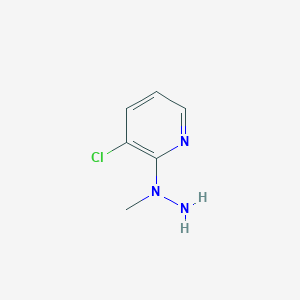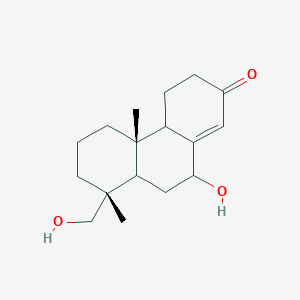
5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-ol is a chemical compound with the molecular formula C10H10F2O and a molecular weight of 184.18 g/mol It is a fluorinated derivative of tetrahydronaphthalen-1-ol, characterized by the presence of two fluorine atoms at the 5 and 7 positions of the naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-ol typically involves the fluorination of a suitable precursor, such as tetrahydronaphthalen-1-ol. One common method involves the use of fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atoms at the desired positions . The reaction is usually carried out in an organic solvent, such as acetonitrile or dichloromethane, at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Large-scale fluorination reactions may require specialized equipment and safety measures due to the reactivity of fluorinating agents .
化学反応の分析
Types of Reactions
5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine atoms or to convert the hydroxyl group to a hydrogen atom.
Substitution: The fluorine atoms can be substituted with other functional groups, such as halogens, alkyl groups, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield 5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-one, while reduction may produce 5,7-difluoro-1,2,3,4-tetrahydronaphthalene .
科学的研究の応用
5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s fluorinated structure makes it useful in studying enzyme interactions and metabolic pathways.
Industry: Used in the development of advanced materials, such as fluorinated polymers and coatings.
作用機序
The mechanism of action of 5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets. The fluorine atoms may also influence the compound’s metabolic stability and bioavailability .
類似化合物との比較
Similar Compounds
1,2,3,4-Tetrahydronaphthalen-1-ol: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
5,7-Difluoro-1,2,3,4-tetrahydroisoquinoline: Similar fluorinated structure but with a different ring system.
5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-one: Oxidized form of the compound with a ketone group instead of a hydroxyl group.
Uniqueness
5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-ol is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical behavior and interactions with biological targets. This makes it a valuable compound for various research and industrial applications .
特性
分子式 |
C10H10F2O |
|---|---|
分子量 |
184.18 g/mol |
IUPAC名 |
5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-ol |
InChI |
InChI=1S/C10H10F2O/c11-6-4-8-7(9(12)5-6)2-1-3-10(8)13/h4-5,10,13H,1-3H2 |
InChIキー |
CKGYXCMBPBDKJQ-UHFFFAOYSA-N |
正規SMILES |
C1CC(C2=C(C1)C(=CC(=C2)F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(3-bromothiophen-2-yl)methylidene]-1H-indol-2-one](/img/structure/B12433748.png)

![Methyl 3-[(5-bromopyridin-2-yl)(methyl)amino]propanoate](/img/structure/B12433750.png)
![Tert-butyl 3-{[(2-fluorophenyl)methyl]amino}piperidine-1-carboxylate](/img/structure/B12433758.png)


![N'-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethyl)-2,6-difluoro-N-methylbenzenecarboximidamide](/img/structure/B12433794.png)


![(2S,3R,4S,5S,6R)-2-[2-[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-3-[(2R,3R,4S,5S,6R)-3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-6-[[(2R,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxolan-2-yl]oxymethyl]oxane-3,4,5-triol](/img/structure/B12433825.png)

![[4-[(2S)-3-amino-1-(isoquinolin-6-ylamino)-1-oxopropan-2-yl]phenyl] 2,4-dimethylbenzoate;methanesulfonic acid](/img/structure/B12433842.png)

![2H-1,7-Dioxacyclopent[cd]indene-5-carboxylic acid, 2a,4a,7a,7b-tetrahydro-2a-hydroxy-, methyl ester, [2aS-(2aalpha,4aalpha,7aalpha,7balpha)]-](/img/structure/B12433851.png)
